3-(4-Fluoro-3-methylbenzyl)pyrrolidine
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Overview
Description
3-(4-Fluoro-3-methylbenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-3-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylbenzyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
3-(4-Fluoro-3-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound can be used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorobenzyl)pyrrolidine
- 3-(3-Methylbenzyl)pyrrolidine
- 3-(4-Chloro-3-methylbenzyl)pyrrolidine
Uniqueness
3-(4-Fluoro-3-methylbenzyl)pyrrolidine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methyl group can affect its lipophilicity and overall pharmacokinetic profile.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-[(4-fluoro-3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-9-6-10(2-3-12(9)13)7-11-4-5-14-8-11/h2-3,6,11,14H,4-5,7-8H2,1H3 |
InChI Key |
AZFUURUCYRFSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCNC2)F |
Origin of Product |
United States |
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